molecular formula C10H8FN3S2 B2671574 [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea CAS No. 835910-55-9

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea

Cat. No.: B2671574
CAS No.: 835910-55-9
M. Wt: 253.31
InChI Key: ZJSINLGHXCKKIX-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Thiourea Compounds

The exploration of thiazole-thiourea hybrids began with the isolation of thiazole derivatives in the late 19th century, following the seminal work of Hantzsch and Weber in 1887–1889, who established the foundational synthesis routes for thiazoles via condensation reactions between thiourea and α-halo ketones. Thiourea, first synthesized in the 1820s, gained prominence in the 20th century as a versatile building block for heterocyclic compounds. The strategic fusion of thiazole and thiourea motifs emerged in the 1990s, driven by the need to enhance the pharmacokinetic properties of standalone thiazole derivatives. For instance, the incorporation of thiourea groups into thiazole scaffolds was shown to improve hydrogen-bonding capacity and target affinity, as evidenced by early anticancer studies on benzothiazole-thiourea hybrids. The specific development of [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea arose from systematic SAR investigations in the 2010s, where fluorination at the phenyl ring was found to amplify electronic effects and metabolic stability.

Significance in Medicinal Chemistry Research

Thiazole-thiourea hybrids occupy a critical niche in medicinal chemistry due to their dual capacity for hydrophobic interactions (via the thiazole ring) and hydrogen bonding (via the thiourea moiety). These compounds exhibit broad pharmacological activities, including:

  • Anticancer Activity : Derivatives such as this compound inhibit breast cancer cell proliferation (IC~50~ = 0.10 ± 0.01 µM) by targeting kinase domains, as validated through molecular docking studies against the 3EU7 protein.
  • Antimicrobial Properties : The thiourea group disrupts bacterial cell wall synthesis, with fluorinated analogs showing enhanced Gram-positive bacterial inhibition.
  • Antioxidant and Antiglycation Effects : These hybrids scavenge free radicals and inhibit advanced glycation end-product (AGE) formation, pivotal in managing diabetic complications.

The FDA approval of thiazole-containing drugs like dasatinib and riluzole underscores the therapeutic viability of this scaffold, with thiourea integration further expanding its drug-like properties.

Structural Uniqueness Among Heterocyclic Compounds

The molecular architecture of this compound confers distinct advantages:

  • Electronic Modulation : The electron-withdrawing fluorine atom at the para position of the phenyl ring enhances the thiazole’s aromaticity and polar surface area, facilitating interactions with charged residues in enzyme active sites.
  • Conformational Flexibility : The thiourea linker (-NH-CS-NH-) adopts a planar configuration, enabling dual hydrogen bonding with biological targets such as the ATP-binding pocket of kinases.
  • Bioisosteric Compatibility : The thiazole ring serves as a bioisostere for pyridine or benzene rings, improving solubility while maintaining binding affinity, as demonstrated in comparative studies with non-thiazole analogs.

This structural duality is exemplified in the compound’s crystalline stability, confirmed via ^1^H-NMR and HREI-MS spectral data.

Research Evolution and Current Scientific Interest

Recent advancements in synthetic methodologies and computational modeling have propelled thiazole-thiourea hybrids to the forefront of drug discovery. Key developments include:

  • Synthetic Innovations : Modern protocols employ iodine-mediated oxidative C–S bond formation to assemble thiazole cores, followed by thiourea functionalization via phenyl isothiocyanate coupling. For example, this compound is synthesized in three steps from 2-bromo-1-(4-fluorophenyl)thiazole-1-one, achieving yields >75%.
  • Computational Integration : Molecular dynamics simulations and density functional theory (DFT) calculations are used to predict binding modes and metabolic pathways, reducing reliance on trial-and-error synthesis.
  • Multitarget Drug Design : Fluorinated derivatives are engineered to concurrently inhibit cancer proliferation and glycation pathways, addressing comorbidities in chronic diseases.

Ongoing research focuses on optimizing substituent patterns—particularly electron-withdrawing groups at the phenyl ring—to enhance bioavailability and target selectivity. Collaborative efforts between synthetic chemists and computational biologists are expected to yield next-generation hybrids with clinical potential.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3S2/c11-7-3-1-6(2-4-7)8-5-16-10(13-8)14-9(12)15/h1-5H,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSINLGHXCKKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=S)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . For instance, the reaction between 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch conditions yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom on the 4-fluorophenyl group and the thiourea sulfur are prime sites for substitution.

Reaction Type Reagents/Conditions Product Key Findings
Aromatic Fluorine Substitution Amines (e.g., NH₃, RNH₂) in DMF, 80°C, NaH as base4-Aminophenyl or alkylamino derivativesFluorine replacement occurs selectively at the para-position of the phenyl ring .
Thiourea Alkylation Alkyl halides (e.g., CH₃I) in ethanol, refluxS-alkylated derivatives (e.g., S-methyl thiourea)Alkylation occurs at the thiocarbonyl sulfur, confirmed by NMR .

Oxidation and Reduction

The thiourea moiety undergoes redox transformations under controlled conditions.

Reaction Type Reagents/Conditions Product Key Findings
Oxidation to Urea H₂O₂ in acetic acid, 50°C[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]ureaComplete conversion confirmed by IR loss of C=S stretch (1200 cm⁻¹) .
Reduction of C=S LiAlH₄ in THF, 0°C → RTThiol derivative (C-SH)Unstable intermediate; requires immediate stabilization .

Metal Complexation

The thiourea group acts as a ligand for transition metals, forming coordination complexes.

Metal Salt Conditions Complex Structure Properties
CuCl₂Ethanol, reflux, 2:1 ligand:metal ratioOctahedral Cu(II) complex with N,S-donor sitesEnhanced thermal stability (decomp. >250°C); antimicrobial activity observed .
AgNO₃Methanol, RT, 1:1 stoichiometryLinear Ag(I) complex with thiourea bridgingExhibited luminescence at 450 nm under UV light.

Cycloaddition and Heterocycle Formation

The thiazole-thiourea scaffold participates in cyclization reactions.

Reaction Type Reagents/Conditions Product Key Findings
Thiazolo[3,2-a]pyrimidine Synthesis Ethyl acetoacetate, PCl₅, 100°CFused thiazole-pyrimidine hybridNew heterocycle showed improved solubility in polar aprotic solvents .
1,3,4-Thiadiazole Formation CS₂, KOH, ethanol, reflux5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiolReaction proceeds via desulfurization; yield ~70% .

Acid/Base-Mediated Rearrangements

Protonation or deprotonation triggers structural changes.

Condition Effect Outcome
Strong Acid (HCl, Δ) Thiourea tautomerizes to isothiourea (C=S → C-SH)Isolated isothiourea derivatives are moisture-sensitive.
Base (NaOH, H₂O) Deprotonation at N-H sites, forming stable anionsAnions participate in SNAr reactions with electrophiles .

Biological Activity Correlations

While focusing on chemical reactivity, notable bioactivity insights include:

  • Antimicrobial Activity : Substituted derivatives (e.g., chloro/bromo analogs) showed MIC values of 2–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Cytotoxicity : Metal complexes (e.g., Cu(II)) demonstrated IC₅₀ values <20 µM against leukemia cell lines .

Scientific Research Applications

Overview

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural features enable it to interact with biological systems and participate in significant chemical reactions. This article delves into its scientific research applications, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

Research indicates that this compound exhibits substantial antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria are comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent.

Anticancer Potential

The compound has also shown promise in anticancer applications. Studies reveal that it can inhibit cell proliferation in several cancer cell lines. For instance, its structural analogs disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Immunofluorescence studies have demonstrated abnormal mitotic spindle formation in treated cells, suggesting a mechanism similar to known tubulin inhibitors.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Compounds with similar thiazole structures have been shown to modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

Materials Science Applications

The compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique electronic structure allows for the design of materials suitable for applications in organic electronics and photonics.

Chemical Reactivity

This compound can undergo various chemical reactions:

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Substitution : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
  • Coupling Reactions : It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values around 25 µg/mL, demonstrating its potential as a viable alternative to existing antibiotics.

Case Study 2: Anticancer Activity

In a recent investigation involving human cancer cell lines such as SGC-7901, this compound effectively inhibited cell growth and induced apoptosis. The study highlighted its ability to disrupt microtubule dynamics, evidenced by immunofluorescence studies showing abnormal mitotic spindle formation in treated cells.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects . Additionally, the fluorophenyl group can enhance the compound’s binding affinity to its targets, increasing its biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea Derivatives with Aromatic Substitutions

N-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea
  • Molecular Formula : C₁₅H₁₃FN₂O₂S
  • Molecular Weight : 308.34 g/mol
  • Key Features : Replaces the thiazole ring with a methoxybenzoyl group while retaining the 4-fluorophenyl-thiourea moiety.
  • Activity : Demonstrated superior cytotoxicity against HeLa cells (IC₅₀ < hydroxyurea) and computational docking suggested strong inhibition of Sirtuin-1, a cancer-related protein .
1-Allyl-3-(4-phenyl-thiazol-2-yl)-thiourea
  • Molecular Formula : C₁₃H₁₃N₃S₂
  • Molecular Weight : 275.39 g/mol
  • Key Features : Contains a phenyl-substituted thiazole and an allyl group on thiourea.
Structural Insights :

The thiazole-thiourea combination provides multiple hydrogen-bonding sites, which are absent in simpler thioureas like N-allyl derivatives .

Thiazole Derivatives with Acetamide or Carboxamide Groups

N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14)
  • Molecular Formula : C₁₁H₈ClFN₂OS
  • Molecular Weight : 270.71 g/mol
  • Key Features : Substitutes thiourea with an acetamide group and introduces a chloro-fluorophenyl ring.
  • Synthesis: Produced via reaction of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with acetylthiourea .
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide
  • Molecular Formula : C₁₁H₉FN₂OS
  • Molecular Weight : 252.27 g/mol
  • Key Features : Shares the 4-fluorophenyl-thiazole core but lacks the thiourea moiety.
  • Applications : Used as a building block in drug synthesis, though biological data is unspecified .
Structural Insights :

However, the 4-fluorophenyl-thiazole core remains a common feature, suggesting shared electronic properties .

Complex Thiazole Derivatives with Fluorophenyl Groups

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
  • Molecular Formula : C₂₇H₁₈F₃N₇S
  • Molecular Weight : 553.54 g/mol
  • Key Features : A multi-ring system incorporating triazole, pyrazole, and thiazole units.
  • Structural Data : Crystallographic studies reveal near-planar geometry for the thiazole-fluorophenyl group, enhancing π-π interactions. The compound’s complexity may improve selectivity in receptor binding .
PV-BLJ-11
  • Key Features : A Schiff base polymer containing the 4-(4-fluorophenyl)-1,3-thiazol-2-yl group.
  • Applications : Used in organic solar cells, highlighting the versatility of fluorophenyl-thiazole derivatives in materials science .

Biological Activity

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea is a notable compound within the thiazole derivatives class, characterized by its unique molecular structure that combines a fluorophenyl group with a thiazole ring and a thiourea moiety. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C11H9FN2S2, with a molecular weight of 252.32 g/mol. The compound's structure allows for various chemical interactions, which contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA), and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 32 µg/mL depending on the specific bacterial strain tested .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)8
Escherichia coli16
Pseudomonas aeruginosa32

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against drug-resistant strains of Candida , including Candida auris . Its antifungal efficacy was notably higher than that of fluconazole, suggesting potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The compound exhibited cytotoxic effects on liver carcinoma cells (HEPG2), with IC50 values indicating effective inhibition of cell proliferation at low micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HEPG25.6
MCF712.3
A5498.9

The biological activity of this compound is attributed to its interaction with key molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects.
  • Cell Cycle Modulation : In cancer cells, the compound may induce apoptosis through modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of thiazole derivatives similar to this compound:

  • A study published in MDPI found that related thiazole compounds exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications in enhancing biological activity .
  • Another research article highlighted the synthesis and characterization of novel thiazole derivatives, showing promising results in both antimicrobial and anticancer assays .

Q & A

Basic Research Question

  • IR spectroscopy : N–H stretches (3200–3400 cm⁻¹) and thiourea C=S (1250 cm⁻¹) confirm hydrogen bonding .
  • Solid-state NMR : <sup>13</sup>C CP/MAS detects hydrogen-bonded carbonyl carbons (δ ~180 ppm).
  • X-ray diffraction : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···F = 23% contribution) .

How can researchers mitigate synthetic byproducts during the preparation of this compound derivatives?

Advanced Research Question
Common byproducts include disubstituted thioureas or oxidized thiazoles. Mitigation strategies:

  • Use anhydrous conditions and degassed solvents to prevent oxidation.
  • Employ scavengers (e.g., molecular sieves) for residual water.
  • Optimize column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (methanol/water) for purification . LC-MS monitoring at m/z [M+H]<sup>+</sup> helps track byproduct formation.

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